molecular formula C20H22N2O4 B5094532 [3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-(4-methoxyphenyl)methanone

[3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-(4-methoxyphenyl)methanone

Cat. No.: B5094532
M. Wt: 354.4 g/mol
InChI Key: VZLWCSQKUURJIE-UHFFFAOYSA-N
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Description

[3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-(4-methoxyphenyl)methanone: is a complex organic compound characterized by its unique pyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-(4-methoxyphenyl)methanone typically involves multi-step organic reactions One common method includes the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone This intermediate is then cyclized with hydrazine hydrate to yield the pyrazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use as a probe in biochemical assays due to its unique structural features.

Medicine:

  • Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which [3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-(4-methoxyphenyl)methanone exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring is known to engage in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

  • [3-ethyl-5-hydroxy-5-(4-methoxyphenyl)-4H-pyrazol-1-yl]-(3-methoxyphenyl)methanone
  • [3-ethyl-5-hydroxy-5-(3,4-dimethoxyphenyl)-4H-pyrazol-1-yl]-(4-methoxyphenyl)methanone

Uniqueness:

  • The specific arrangement of methoxy and hydroxy groups in [3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-(4-methoxyphenyl)methanone provides unique electronic properties that can be exploited in various applications.
  • The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-4-16-13-20(24,15-6-5-7-18(12-15)26-3)22(21-16)19(23)14-8-10-17(25-2)11-9-14/h5-12,24H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLWCSQKUURJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(C1)(C2=CC(=CC=C2)OC)O)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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